molecular formula C21H19NO B14400607 (2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 88214-67-9

(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B14400607
CAS No.: 88214-67-9
M. Wt: 301.4 g/mol
InChI Key: ARNKGMBWBXFTFE-PZJWPPBQSA-N
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Description

(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted benzopyran, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like hydroxide or alkoxide ions replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-Ketoconazole: Shares a similar stereochemistry and is used as an antifungal agent.

    (2R,4S)-Itraconazole: Another antifungal compound with a similar chiral configuration.

    (2R,4S)-Levoketoconazole: A stereoisomer of ketoconazole with distinct pharmacological properties.

Uniqueness

(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific chiral centers and the resulting stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its applications in various fields highlight its versatility and importance in scientific research.

Properties

CAS No.

88214-67-9

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

(2R,4S)-N,2-diphenyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C21H19NO/c1-3-9-16(10-4-1)21-15-19(22-17-11-5-2-6-12-17)18-13-7-8-14-20(18)23-21/h1-14,19,21-22H,15H2/t19-,21+/m0/s1

InChI Key

ARNKGMBWBXFTFE-PZJWPPBQSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2O[C@H]1C3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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